molecular formula C8H4BrF B1383996 1-(2-Bromoethynyl)-2-fluorobenzene CAS No. 1246224-44-1

1-(2-Bromoethynyl)-2-fluorobenzene

Cat. No. B1383996
M. Wt: 199.02 g/mol
InChI Key: HBHQHVJJTFDQOM-UHFFFAOYSA-N
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Description

“1-(2-Bromoethynyl)-2-fluorobenzene” is a compound that contains a benzene ring, which is a cyclic compound with alternating double bonds, substituted with a fluorine atom at the 2nd position and a bromoethynyl group at the 1st position .


Synthesis Analysis

While specific synthesis methods for “1-(2-Bromoethynyl)-2-fluorobenzene” are not available, bromoethynyl compounds can generally be synthesized through various methods, including the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromoethynyl)-2-fluorobenzene” would consist of a benzene ring with a fluorine atom and a bromoethynyl group attached. The bromoethynyl group would introduce sp hybridization into the molecule .


Chemical Reactions Analysis

Bromoethynyl compounds can participate in various chemical reactions. For example, they can act as versatile dienophiles in [4+2] cycloaddition reactions .

Scientific Research Applications

Palladium-Catalyzed Reactions

1-(2-Bromoethynyl)-2-fluorobenzene is utilized in palladium-catalyzed carbonylative reactions. It undergoes transformations with various nucleophiles, proving effective in creating six-membered heterocycles in moderate to good yields (Chen, Natte, Neumann, & Wu, 2014).

Synthesis Studies

Studies have focused on synthesizing derivatives of 1-(2-Bromoethynyl)-2-fluorobenzene, such as 1,2-bis(bromomethyl)-4-fluorobenzene, through various reactions including diazotization and bromination (Guo Zhi-an, 2009).

Photofragment Spectroscopy

Photofragment translational spectroscopy has been used to study derivatives of 1-(2-Bromoethynyl)-2-fluorobenzene. These studies provide insights into the energy distributions and reaction mechanisms of these molecules under ultraviolet photodissociation (Gu, Wang, Huang, Han, He, & Lou, 2001).

Spectroscopic Investigation

FT-IR, FT-Raman, and UV spectroscopy have been employed to analyze the molecular geometry and vibrational frequencies of related compounds. These techniques are instrumental in understanding the influence of substituents like bromine and fluorine on the benzene structure (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).

Crystal Structure Analysis

Studies on C−H···F interactions in the crystal structures of fluorobenzenes, including derivatives of 1-(2-Bromoethynyl)-2-fluorobenzene, provide valuable information on the structural determinants in these crystal structures and their comparisons with related compounds (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).

Photophysics in Solutions and Crystals

Research on the photophysics of derivatives like 1,4-diethynyl-2-fluorobenzene in different states (solutions and crystals) has been conducted. Such studies examine the effect of aggregation on the photophysics of these compounds, revealing insights into the fluorescence emission characteristics in various states (Levitus et al., 2001).

Organometallic Chemistry

Partially fluorinated benzenes, similar to 1-(2-Bromoethynyl)-2-fluorobenzene, are increasingly recognized for their role in organometallic chemistry and catalysis. They serve as solvents or ligands in various metal-centred reactions (Pike, Crimmin, & Chaplin, 2017).

Future Directions

While specific future directions for “1-(2-Bromoethynyl)-2-fluorobenzene” are not available, bromoethynyl compounds are of interest in the synthesis of novel nanostructures .

properties

IUPAC Name

1-(2-bromoethynyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHQHVJJTFDQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethynyl)-2-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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